molecular formula C17H14F3N3OS2 B4803015 1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4803015
M. Wt: 397.4 g/mol
InChI Key: OOEVHZSXCXUXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl-substituted thiophene ring, a sulfanyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidinone core

Preparation Methods

The synthesis of 1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Ethyl-Substituted Thiophene Ring: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Incorporation of the Sulfanyl Group: This step may involve thiolation reactions using thiolating agents.

    Addition of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

    Coupling Reactions: The thiophene ring can undergo further functionalization through cross-coupling reactions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidinones: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Thiophene Derivatives: Compounds with thiophene rings may exhibit similar electronic properties but differ in their overall reactivity and applications.

    Trifluoromethylated Compounds: The presence of the trifluoromethyl group can significantly influence the compound’s stability and reactivity compared to non-fluorinated analogs.

The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-7-(5-ethylthiophen-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS2/c1-2-9-5-6-12(26-9)11-7-10(17(18,19)20)13-14(21-11)23(8-3-4-8)16(25)22-15(13)24/h5-8H,2-4H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEVHZSXCXUXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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